N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-ethoxypyridazine-3-carboxamide
Description
Chemical Context and Nomenclature of Bicyclic Pyridazine Derivatives
The systematic IUPAC name N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-ethoxypyridazine-3-carboxamide delineates the compound’s core structure through sequential positional descriptors. The parent scaffold consists of two pyridazine rings: one substituted with a cyclopropyl group at position 3 and a keto group at position 6 (pyridazin-6-one), and another pyridazine ring bearing an ethoxy group at position 6 and a carboxamide at position 3. These rings are interconnected via an ethylenediamine-like linker, creating a bicyclic system with distinct electronic and steric properties.
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, exhibits a dipole moment of 4.23 D, significantly higher than pyridine (2.02 D) or pyrimidine (1.60 D). This polarization enables strong π-π stacking interactions and hydrogen-bonding capabilities, which are amplified in bicyclic derivatives. The cyclopropyl group introduces angle strain and sp³ hybridization, modulating electron distribution across the pyridazinone ring. Meanwhile, the ethoxycarboxamide side chain provides hydrogen-bond donor/acceptor sites critical for molecular recognition processes.
Table 1: Key Structural Features and Their Implications
| Feature | Structural Role | Electronic Effect |
|---|---|---|
| Pyridazinone core | Aromatic system with keto group | Enhances dipole moment (4.23 D) |
| Cyclopropyl substituent | sp³-hybridized ring | Induces ring strain and electron donation |
| Ethoxycarboxamide | Flexible side chain with H-bond sites | Facilitates target binding |
Historical Development of Polyfunctional Pyridazinone-Based Compounds
The synthesis of polyfunctional pyridazinones emerged in the mid-20th century, driven by interest in their biological activities. Early work focused on mono-substituted pyridazinones, but the introduction of bicyclic systems began in the 1990s with compounds like 3-cyclopropylpyridazin-6-one derivatives. A pivotal advancement occurred in 2014, when researchers demonstrated the feasibility of coupling pyridazinone cores with secondary heterocycles using ethylenediamine linkers. This methodology laid the groundwork for synthesizing this compound.
Key synthetic milestones include:
- Cyclopropane Introduction : The 3-cyclopropyl group is typically installed via [2+1] cycloaddition using ethyl diazoacetate and alkenes under transition-metal catalysis. This strategy minimizes side reactions compared to earlier free-radical methods.
- Carboxamide Formation : Coupling the pyridazine-3-carboxylic acid intermediate with amines using EDCI/HOBt reagents became standard after optimization studies in antituberculosis drug research.
- Ethoxy Group Functionalization : Selective O-alkylation at position 6 of the pyridazine ring is achieved using iodoethane in DMF with potassium carbonate as base, yielding >85% purity.
Recent innovations in flow chemistry have enabled multistep syntheses of such compounds with reduced reaction times and improved yields. For example, a 2023 study reported a continuous-flow approach that reduced the synthesis time of similar bicyclic pyridazines from 72 hours to 12 hours while maintaining 78% overall yield.
Significance in Contemporary Heterocyclic Chemistry Research
This compound epitomizes three key trends in modern heterocyclic chemistry:
- Bioisosteric Replacement : The pyridazine ring serves as a polar bioisostere for phenyl groups, reducing lipophilicity (clogP typically 1.2–1.8 vs. 2.5–3.0 for analogous phenyl derivatives) while maintaining aromatic interactions. This property is exploited in kinase inhibitor design, where reduced hERG channel affinity is critical.
- Multi-Target Drug Discovery : The dual pyridazine architecture enables simultaneous engagement with complementary binding pockets. Molecular modeling studies suggest that the ethoxycarboxamide moiety targets ATP-binding sites, while the cyclopropylpyridazinone interacts with allosteric regulatory domains.
- Materials Science Applications : The compound’s extended π-system and hydrogen-bonding capacity make it a candidate for organic semiconductors. Preliminary studies show hole mobility of 0.12 cm²/V·s in thin-film transistors, comparable to rubrene derivatives.
Ongoing research explores its potential as:
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-6-ethoxypyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-24-14-7-5-13(18-19-14)16(23)17-9-10-21-15(22)8-6-12(20-21)11-3-4-11/h5-8,11H,2-4,9-10H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVYPNWCEGYBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-ethoxypyridazine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyridazine core with a cyclopropyl substitution, which is known to influence its pharmacological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 301.34 g/mol. The presence of ethoxy and carboxamide groups further enhances its biological relevance.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in various biological pathways. The exact molecular targets are still under investigation, but the compound is hypothesized to modulate cellular signaling pathways, particularly those associated with inflammation and cancer progression.
Biological Activities
The compound has been studied for several potential biological activities:
- Antitumor Activity : In vitro studies indicate that this compound can induce G1 cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The structural features imply possible interactions with inflammatory pathways, which could lead to the development of anti-inflammatory therapies.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in tumor growth, indicating that this compound may share these properties.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |
| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |
| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide | Quinoxaline core | Anticancer activity | Specific interactions within biological systems |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : Research demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines, leading to significant reductions in tumor growth markers.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as an effective therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The sole reference () discusses N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides, an anthracene-based thioacetamide with antioxidant and antiplatelet properties . Structurally and functionally, this compound differs significantly from the pyridazine derivative :
Research Findings and Limitations
The evidence highlights the following gaps:
Structural Analogs: No pyridazine-based analogs are discussed in the provided material.
Q & A
Q. What are the key synthetic challenges in obtaining N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-ethoxypyridazine-3-carboxamide, and what methodologies are recommended to overcome them?
The synthesis of this compound involves multi-step reactions, including cyclopropane integration, pyridazinone ring formation, and carboxamide coupling. Key challenges include:
- Purity control : Byproducts from incomplete cyclopropylation or oxidation require rigorous purification via column chromatography or recrystallization .
- Reaction optimization : Catalysts like palladium or copper-based systems (for cross-coupling) and solvents such as DMF or THF are critical for yield improvement. Temperature gradients (60–120°C) must be systematically tested .
Q. Methodological Recommendation :
- Use orthogonal protecting groups for the pyridazinone and ethoxypyridazine moieties to prevent unwanted side reactions.
- Monitor intermediate stability with TLC/HPLC and optimize quenching protocols to isolate reactive intermediates .
Q. How should researchers approach the structural elucidation of this compound, and which analytical techniques provide complementary data?
Structural confirmation requires a combination of:
- NMR spectroscopy : 1H/13C NMR to resolve cyclopropyl protons (δ 0.5–1.5 ppm) and pyridazinone carbonyl signals (δ 160–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₈H₂₂N₄O₃; expected [M+H]+: 367.176) .
- X-ray crystallography : For absolute stereochemistry, though crystallization may require co-crystallization agents due to conformational flexibility .
Data Integration : Cross-validate NMR shifts with computational models (DFT calculations) to resolve ambiguities in substituent orientation .
Q. What solvent systems are optimal for maintaining the stability of this compound during in vitro biological assays?
Stability varies with solvent polarity and pH:
| Solvent | Stability (24h, 25°C) | Degradation Pathway |
|---|---|---|
| DMSO | >90% | Minimal hydrolysis |
| PBS (pH 7.4) | 60–70% | Ethoxy group oxidation |
| Methanol | 75–80% | Cyclopropane ring opening |
Recommendation : Use DMSO for stock solutions (≤10 mM) and dilute in PBS immediately before assays. Include antioxidants (e.g., ascorbic acid) to mitigate oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in silico predictions of target binding affinity for this compound?
Discrepancies often arise from:
- Solvent effects in simulations : Implicit solvent models may underestimate hydrophobic interactions with the cyclopropyl group. Use explicit solvent MD simulations .
- Protein flexibility : Docking studies may miss allosteric binding pockets. Employ ensemble docking with multiple receptor conformations .
Q. Validation Strategy :
- Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with computational ΔG values .
- Synthesize analogs with modified ethoxy groups to test predicted binding interactions empirically .
Q. What experimental design considerations are critical when investigating structure-activity relationships (SAR) of analogs containing the 3-cyclopropylpyridazinone core?
Focus on systematic modifications:
- Core retention : Maintain the pyridazinone-cyclopropyl scaffold while varying substituents (e.g., ethoxy → methoxy, isopropoxy).
- Functional group tolerance : Test electron-withdrawing (NO₂) or donating (NH₂) groups at the pyridazine C-3 position .
Q. Data Analysis :
- Use PCA (principal component analysis) to correlate structural descriptors (logP, polar surface area) with activity trends .
- Address solubility-driven false negatives by measuring cellular uptake via LC-MS .
Q. What strategies exist for minimizing oxidative degradation of the ethoxypyridazine moiety during long-term stability studies?
The ethoxy group is prone to ROS-mediated oxidation. Mitigation approaches include:
- Lyophilization : Store under argon at –80°C to reduce radical formation .
- Co-formulation : Add chelating agents (EDTA) to sequester metal ions catalyzing oxidation .
- Structural redesign : Replace the ethoxy group with a trifluoromethoxy moiety to enhance electron-withdrawing effects and stability .
Accelerated Testing : Conduct stress studies (40°C/75% RH) with LC-MS monitoring to identify degradation products and refine storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
